N-Carbamoyl Carbamazepine

Vue d'ensemble

Description

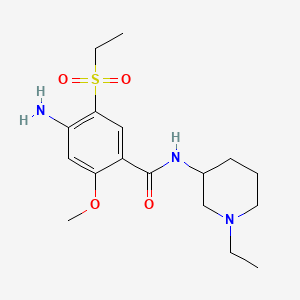

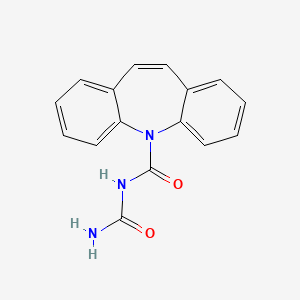

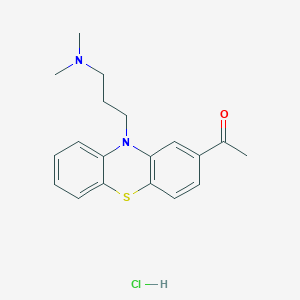

“N-Carbamoyl Carbamazepine” is a derivative of Carbamazepine . Carbamazepine is a dibenzoazepine that carries a carbamoyl substituent at the azepine nitrogen and is used as an anticonvulsant . It is also known as Tegretol and is used to control seizures and to treat pain resulting from trigeminal neuralgia .

Synthesis Analysis

A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy . Accurate kinetic modeling and the use of validated process analytical technology (PAT) models for quantitative measurement were found to play an important role in developing continuous synthesis of drug substances .

Molecular Structure Analysis

Carbamazepine has been subjected to a systematic vibrational spectroscopic assignment and analysis using FT-IR, FT-Raman, and UV spectral data . The vibrational analysis was aided by electronic structure calculations - ab initio (RHF) and hybrid density functional methods (B3LYP) performed with a standard basis set 6-31G (d,p) .

Chemical Reactions Analysis

Carbamazepine is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 279.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Topological Polar Surface Area is 75.4 Ų .

Applications De Recherche Scientifique

Anticonvulsant and Bipolar Disorder Treatment : Carbamazepine, which is closely related to N-Carbamoyl Carbamazepine, is known for its effectiveness in treating epilepsy and bipolar affective disorder. It inhibits cyclic AMP production, affecting adenylyl cyclase activity and the phosphorylation of the cAMP response element binding protein, which may explain its therapeutic effects (Chen et al., 1996).

Drug Interactions and Pharmacokinetics : Carbamazepine's metabolism can be affected by other drugs, leading to either reduced effectiveness or increased toxicity. This is particularly relevant in polypharmacy contexts, where patients are prescribed multiple medications (Spina et al., 1996).

Pain Management : It's used in managing chronic neuropathic pain, particularly when the pain is lancinating or burning. The effectiveness and adverse effects of carbamazepine in this context have been documented in several studies (Wiffen et al., 2005).

Antidiuretic Properties : Carbamazepine's influence on arginine vasopressin (AVP) secretion and its antidiuretic properties have been noted, although its precise functional significance requires further exploration (Gold et al., 1983).

Genetic Associations in Adverse Drug Responses : Studies on the genetic predisposition to adverse drug responses, particularly cutaneous reactions, in patients taking carbamazepine have highlighted the importance of individual genetic makeup in medication tolerance and safety (Kashiwagi et al., 2008).

Adenosine Receptor Interactions : Carbamazepine's potent interaction with brain adenosine receptors has been observed, suggesting potential mechanisms through which it might exert its effects in pain, seizure, and affective disorders (Marangos et al., 1983).

Environmental Impact and Detection : Carbamazepine has been studied for its presence and behavior in environmental contexts, particularly in wastewater. Methods for its detection and implications for environmental health have been explored (Oberleitner et al., 2017).

Cholinergic System Effects : The impact of carbamazepine on the cholinergic system in the brain, particularly in areas like the striatum, suggests its potential influence on neurotransmitter systems beyond its anticonvulsant and mood-stabilizing effects (Consolo et al., 1976).

Phytoremediation Potential : The uptake of carbamazepine by plants and associated bacteria, particularly in the context of wastewater treatment, points to its potential role in phytoremediation strategies (Sauvêtre & Schröder, 2015).

Pregnancy and Developmental Effects : The teratogenic effects of carbamazepine, especially on embryonic eye development, are critical considerations for its use during pregnancy (Afshar et al., 2010).

Mécanisme D'action

Target of Action

N-Carbamoyl Carbamazepine, like its parent compound Carbamazepine, primarily targets voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential . Carbamazepine also has effects on serotonin systems , but the relevance to its antiseizure effects is uncertain .

Mode of Action

This compound, similar to Carbamazepine, binds preferentially to voltage-gated sodium channels, preventing them from opening . This stops the neuronal sodium current from gaining sufficient amplitude to depolarize the nerve and inhibits the repetitive neuronal firing that occurs during a seizure .

Biochemical Pathways

The major route of metabolism for Carbamazepine is conversion to CBZ 10,11-epoxide (CBZ-E) . This reaction is primarily catalyzed by CYP3A4 although CYP2C8 also plays a role, and involvement of CYP3A5 has also been suggested . The conversion of the Carbamazepine metabolite 3-hydroxycarbamazepine (3-OHCBZ) to the catechol 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) followed by subsequent oxidation to a reactive o-quinone species has been proposed as a possible bioactivation pathway in the pathogenesis of Carbamazepine-induced hypersensitivity .

Pharmacokinetics

Carbamazepine is fairly completely absorbed after oral doses, with an elimination half-life of about 35 hours (range 18 to 65 hours) . It is metabolized in the liver, primarily by CYP3A4, to active metabolites . Only a small fraction (about 5%) is excreted unchanged .

Result of Action

The result of Carbamazepine’s action is the control of seizures and the treatment of pain resulting from trigeminal neuralgia . It is also given to control the symptoms of bipolar disorder . Carbamazepine’s mechanism of action results in increased clearance of anticonvulsant drugs including itself, as well as phenytoin, valproate, lamotrigine, diazepam; this can result in breakthrough seizures .

Action Environment

Carbamazepine is often detected as an aquatic contaminant and can disrupt various behaviors of fishes . It is among the ten most frequent pharmaceuticals that occur in the aquatic systems, with known effects on inhabiting organisms, including bivalves . Bivalves are important species in coastal ecosystems, often exhibiting a dominant biomass within invertebrate communities .

Safety and Hazards

Propriétés

IUPAC Name |

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYQIRGCBFIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747287 | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219170-51-0 | |

| Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

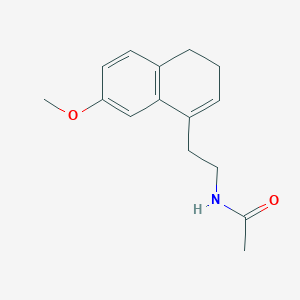

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)